3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile
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Overview
Description
3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-amino-5,5-dimethylcyclohex-2-enone with appropriate indole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired spiro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethylcyclohex-2-enone: A precursor in the synthesis of the target compound.
Indole derivatives: Structurally related compounds with similar biological activities.
Uniqueness
The uniqueness of 3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClN3O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3'-amino-5-chloro-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-2'-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O3/c1-18(2)6-12(24)15-13(7-18)26-14(8-21)16(22)19(15)10-5-9(20)3-4-11(10)23-17(19)25/h3-5H,6-7,22H2,1-2H3,(H,23,25) |
InChI Key |
GEKGDFRKZSNIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)C#N)N)C |
Origin of Product |
United States |
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